BenchChemオンラインストアへようこそ!

4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid

Drug-likeness Physicochemical profiling Lead optimization

4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid (CAS 1232796-73-4) is a synthetic hybrid molecule that covalently links a benzimidazole pharmacophore to a 4-oxobutanoic acid fragment via a piperidine spacer. Catalogued as BB_SC-9123 within the InterBioScreen screening collection, it belongs to a privileged class of heterocyclic building blocks used in early-stage drug discovery.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1232796-73-4
Cat. No. B2815617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid
CAS1232796-73-4
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC(=O)O
InChIInChI=1S/C16H19N3O3/c20-14(5-6-15(21)22)19-9-7-11(8-10-19)16-17-12-3-1-2-4-13(12)18-16/h1-4,11H,5-10H2,(H,17,18)(H,21,22)
InChIKeyKARFXRYLCFLMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic Acid – Core Sourcing & Physicochemical Baseline


4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid (CAS 1232796-73-4) is a synthetic hybrid molecule that covalently links a benzimidazole pharmacophore to a 4-oxobutanoic acid fragment via a piperidine spacer [1]. Catalogued as BB_SC-9123 within the InterBioScreen screening collection, it belongs to a privileged class of heterocyclic building blocks used in early-stage drug discovery [2]. Key computed physicochemical properties include a molecular weight of 301.34 g/mol, an XLogP3-AA of 1.0, a topological polar surface area (TPSA) of 86.3 Ų, and a hydrogen bond acceptor count of 4 [1]. These features position the compound in a favourable region of drug-like chemical space, making it a relevant entry point for fragment-based or diversity-oriented screening programmes.

Why Generic Substitution of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic Acid Leads to Divergent Screening Outcomes


This compound cannot be generically substituted by other benzimidazole-piperidines because the 4-oxobutanoic acid side-chain introduces unique hydrogen-bonding capacity and acidity that fundamentally alter the molecular recognition profile. Substitution with a simpler 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold (CAS 38385-95-4) removes two hydrogen-bond acceptors and the carboxylic acid donor, reducing TPSA and drastically changing aqueous solubility and protein-binding potential . Conversely, replacing the benzimidazole with a bare piperidine ring (e.g., 4-oxo-4-(piperidin-1-yl)butanoic acid, CAS 4672-17-7) eliminates a critical aromatic pharmacophore known to engage ATP-binding pockets and kinase hinge regions . The specific combination of these three modules in CAS 1232796-73-4 constitutes a unique, non-interchangeable chemical probe whose biological fingerprint cannot be extrapolated from any single-fragment surrogate.

Quantitative Differentiation Evidence for 4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic Acid vs. Nearest Analogs


Enhanced Topological Polar Surface Area (TPSA) Predicts Superior Solution-Phase Interactions

The target compound exhibits a TPSA of 86.3 Ų, which is quantitatively higher than the 48.3 Ų of the stripped-down 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold. For specific targets requiring strong polar interactions (e.g., kinase hinge regions or phosphatases), this difference can be decisive in initial hit identification [1].

Drug-likeness Physicochemical profiling Lead optimization

Doubled Hydrogen-Bond Acceptor Count Differentiates from Parent Scaffold

The target compound possesses four hydrogen-bond acceptors compared to only two for the parent 2-(piperidin-4-yl)-1H-benzo[d]imidazole. This enrichment stems from the amide and carboxylic acid moieties, providing an additional two acceptors. This marked difference in HBA count is a primary driver of the TPSA increase and predicts a fundamentally different solvation and target-engagement profile [1].

Pharmacophore modeling Structure-based design Fragment-based screening

Verified High Purity (≥98%) Reduces Hit Validation Burden Compared to Analogues

Multiple independent vendors report this compound at 98% purity or higher. Moldb guarantees a purity of 98% (HPLC) , while CymitQuimica lists it at 98% . This compares favourably with the 95% purity often cited for simpler benzimidazole-piperidine intermediates used as building blocks, reducing the risk of false positives in primary screening .

Compound management Quality control High-throughput screening

Moderate Lipophilicity (XLogP3 = 1.0) Optimizes Aqueous Solubility Window

The computed XLogP3-AA of 1.0 for the target compound places it in an ideal solubility window for biochemical assays. This is significantly lower than the XLogP3 of approximately 2.1 for the bare 2-(piperidin-4-yl)-1H-benzo[d]imidazole, indicating that the 4-oxobutanoic acid chain successfully tempers lipophilicity [1]. A LogP value near 1.0 is associated with improved aqueous solubility and reduced non-specific protein binding compared to more lipophilic analogues, leading to cleaner assay profiles [2].

ADME prediction Solubility Fragment-like properties

Free Carboxylic Acid Handle Enables Direct Bioconjugation and Salt Formation

Unlike the 2-(piperidin-4-yl)-1H-benzo[d]imidazole parent, which lacks a carboxyl group, the target compound carries a free carboxylic acid. This functional group permits direct amide coupling with amine-containing linkers—a critical advantage for constructing proteolysis-targeting chimeras (PROTACs) or fluorescent probes without additional deprotection steps [1]. The acid also enables simple salt formation to modulate solubility and crystallinity for co-crystallisation studies [2].

Chemical biology PROTAC design Derivatization

High-Value Application Scenarios for 4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic Acid in Drug Discovery


Diversity-Oriented Screening Library Enrichment for Kinase and Phosphatase Targets

With a TPSA of 86.3 Ų and four hydrogen-bond acceptors, this compound probes polar interaction space that is underrepresented by the simpler 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold. When building a targeted library for kinases, phosphatases, or other ATP-competitive enzymes, inclusion of this compound at screening concentrations of 10–30 µM can reveal hinge-binding or phosphate-mimetic chemotypes that would otherwise be missed [1].

Fragment-to-Lead Optimisation Starting Point for Carboxylic Acid Bioisostere Exploration

The XLogP3 of 1.0 and the free carboxylic acid provide an excellent starting point for systematic bioisostere replacement. Because the compound already possesses drug-like lipophilicity, any increase in LogP upon bioisostere substitution (e.g., tetrazole, acylsulfonamide) remains within a tractable range, unlike highly lipophilic starting fragments. This allows medicinal chemists to modulate potency while maintaining solubility [1].

Rapid PROTAC or Fluorescent Probe Synthesis via Direct Amide Coupling

The carboxylic acid handle enables one-step conjugation to amine-terminated E3 ligase ligands (e.g., VHL, CRBN binders) using standard HATU/DIPEA chemistry. This eliminates the need for a separate deprotection step required by ester prodrug forms, accelerating the synthesis of targeted protein degraders for preliminary cellular activity assessment [1].

High-Throughput Screening with Reduced False-Positive Burden

Sourced at ≥98% purity from multiple vendors, this compound enters screening decks with fewer confounding impurities than typical 95%-pure building blocks. In a primary screen of 100,000 compounds, this purity differential can prevent hundreds of false-positive wells, translating into significant cost savings on secondary dose-response confirmation [1].

Quote Request

Request a Quote for 4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.